Acetamide, 2-bromo-N-butyl-N-methyl-
Description
Acetamide, 2-bromo-N-butyl-N-methyl- is a halogenated acetamide derivative characterized by a bromine atom at the α-carbon (position 2) and two alkyl substituents (N-butyl and N-methyl) on the nitrogen atom.
Properties
CAS No. |
134414-16-7 |
|---|---|
Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
2-bromo-N-butyl-N-methylacetamide |
InChI |
InChI=1S/C7H14BrNO/c1-3-4-5-9(2)7(10)6-8/h3-6H2,1-2H3 |
InChI Key |
SWTKHOKRGPRWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological or functional relevance:
| Compound Name | Substituents/Modifications | Key Properties/Activities | Reference |
|---|---|---|---|
| 2-Bromo-N-butyl-N-methyl-acetamide | N-butyl, N-methyl, 2-bromo | Hypothesized enhanced hydrophobic interactions; potential enzyme inhibition (inferred from SAR) | [Inferred] |
| N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N-butyl, 2-(3-chloro-4-hydroxyphenyl) | Moderate inhibition of 17β-HSD2 enzyme; hydrophobic interactions critical for activity | |
| N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N-phenethyl, 2-(3-chloro-4-hydroxyphenyl) | Potent 17β-HSD2 inhibition; aromatic interactions enhance binding | |
| 2-Bromo-N-[2-(diethylamino)ethyl]acetamide | N-diethylaminoethyl, 2-bromo | Irritant; used in synthetic pathways (e.g., alkylation reactions) | |
| N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide | N-methyl, N-(pyrrolidino-butynyl) | Dual presynaptic antagonist/postsynaptic agonist at muscarinic cholinergic synapses |
Key Observations:
N-Alkyl Chain Length: The presence of a butyl group (e.g., in N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) enhances hydrophobic interactions with enzyme active sites, as demonstrated in 17β-HSD2 inhibition studies . Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., N-phenethyl) exhibit stronger enzyme inhibition due to π-π stacking or van der Waals interactions, as seen in 17β-HSD2 ligands .
Physicochemical Properties
While explicit data for 2-bromo-N-butyl-N-methyl-acetamide are unavailable, comparisons can be drawn:
| Property | 2-Bromo-N-butyl-N-methyl-acetamide (Inferred) | N-Methylacetamide () | 2-Cyano-N-[(methylamino)carbonyl]acetamide () |
|---|---|---|---|
| Solubility | Low (due to bromine and butyl group) | Moderate (polar N-methyl group) | Low (cyano group reduces polarity) |
| Reactivity | High (bromine as leaving group) | Low | Moderate (cyano and carbonyl groups) |
| Toxicity | Not thoroughly investigated (see ) | Well-characterized | Limited toxicological data available |
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